molecular formula C18H17N3O4S2 B2726077 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide CAS No. 865175-96-8

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide

Cat. No.: B2726077
CAS No.: 865175-96-8
M. Wt: 403.47
InChI Key: BZYOOWMFHRLUQG-ZZEZOPTASA-N
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Description

(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a benzothiazole-derived compound characterized by a sulfamoyl group at position 6, an allyl-substituted nitrogen at position 3, and a 4-methoxybenzamide moiety. The Z-configuration of the imine bond in the benzothiazol-2(3H)-ylidene scaffold is critical for its stereoelectronic properties, influencing its reactivity and biological interactions. This compound’s structural complexity positions it as a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

Properties

IUPAC Name

4-methoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-3-10-21-15-9-8-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-4-6-13(25-2)7-5-12/h3-9,11H,1,10H2,2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYOOWMFHRLUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using chlorosulfonic acid, followed by neutralization with ammonia or an amine.

    Allylation: The allyl group can be introduced through a nucleophilic substitution reaction using an allyl halide.

    Formation of the Ylidene Linkage: The ylidene linkage can be formed through a condensation reaction between the benzothiazole derivative and 4-methoxybenzaldehyde under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using nucleophiles such as thiols or amines.

    Condensation: The ylidene linkage allows for further condensation reactions with various aldehydes or ketones, leading to the formation of more complex structures.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biology: The benzothiazole core is known for its biological activity, and derivatives of this compound have been investigated for their potential as enzyme inhibitors and receptor modulators.

    Medicine: The compound has shown promise in preliminary studies as an anticancer agent, with potential mechanisms involving the inhibition of specific cellular pathways.

    Industry: The compound’s chemical reactivity makes it useful in the development of new materials, including polymers and coatings with specific functional properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity, while the allyl and methoxybenzamide moieties contribute to its overall stability and reactivity. These interactions can lead to the modulation of cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Structural Comparison

The target compound shares core heterocyclic features with other benzothiazole and thiadiazole derivatives but exhibits distinct substitutions that modulate its properties:

Compound Name Core Structure Key Substituents Functional Groups
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide Benzothiazole 3-Allyl, 6-sulfamoyl, 4-methoxybenzamide SO2NH2, OCH3, allyl, imine (Z)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] () 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl SO2, C=S, NH (thione tautomer)
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) () Thiadiazole Isoxazole, benzamide C=O, C=N, aromatic substituents

Key Differences :

  • Sulfamoyl vs. Sulfonyl : The target compound’s sulfamoyl group (SO2NH2) provides stronger hydrogen-bonding capacity compared to sulfonyl (SO2) groups in triazoles [7–9] .
  • Allyl vs. Aryl Substituents : The allyl group in the target compound introduces conformational flexibility absent in rigid aryl-substituted analogs (e.g., 4-X-phenylsulfonyl derivatives) .
  • Tautomerism: Unlike thiadiazoles in , which exhibit keto-enol tautomerism, the target compound’s Z-configured imine stabilizes a single tautomeric form .

Comparison :

  • The target compound’s synthesis likely requires precise control over imine geometry (Z-configuration), whereas triazoles [7–9] form via equilibrium-driven tautomerization .
Spectroscopic Features
Compound IR Data (cm⁻¹) NMR Features (¹H/¹³C)
Target Compound SO2NH2 (~1320–1160), C=O (~1680), Z-imine (C=N ~1600) Allyl protons (δ 5.0–6.0), 4-OCH3 (δ 3.8–4.0)
Triazoles [7–9] () C=S (~1247–1255), NH (~3278–3414) Aromatic protons (δ 7.0–8.5), SO2 absence of νS-H
Thiadiazoles () C=O (~1605–1719), C=N (~1500–1600) Aromatic protons (δ 7.3–8.3), ester CH3 (δ 1.3)

Key Insights :

  • The absence of C=O in triazoles [7–9] (vs. target compound’s benzamide C=O) confirms structural divergence .
  • Allyl proton signals in the target compound’s NMR are distinct from aryl protons in analogs .

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structure, featuring a thiazole ring, an allyl group, and a sulfonamide moiety, suggests diverse applications in pharmacology, particularly in antibacterial and anticancer domains.

Structural Characteristics

The compound's molecular formula is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of approximately 419.5 g/mol. The structural components include:

  • Thiazole Ring : Known for stability and reactivity.
  • Allyl Group : Enhances biological activity through various mechanisms.
  • Sulfonamide Moiety : Associated with antibacterial and antitumor properties.
  • Methoxy Group : Potentially increases lipophilicity and bioavailability.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by interfering with folate synthesis pathways. Studies have shown that arylsulfonyl derivatives can effectively combat various bacterial strains, suggesting a promising avenue for developing new antibiotics based on this compound's structure .

Anticancer Effects

The compound has been implicated in cancer research due to its potential to induce apoptosis in cancer cells. Mechanistic studies suggest that it may exert its anticancer effects through the inhibition of tubulin polymerization, thereby disrupting cell division . This mechanism is similar to that of established anticancer agents, making it a candidate for further investigation.

Case Studies

A series of studies have evaluated the biological activity of related thiazole derivatives. For instance, modifications of methoxybenzoyl-thiazole compounds have demonstrated improved antiproliferative activity against melanoma and prostate cancer cells . These findings underline the importance of structural modifications in enhancing the therapeutic efficacy of thiazole-based compounds.

In Silico Predictions

In silico analyses using tools like PASS (Prediction of Activity Spectra for Substances) have provided insights into the potential pharmacological activities of this compound. These predictions suggest a broad spectrum of biological activities, including antifungal and antitumor effects, based on its chemical structure .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiazole Core : Through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Allylation and sulfamoylation reactions are crucial for incorporating the allyl and sulfonamide groups.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to ensure product purity.

Summary of Findings

Biological Activity Mechanism Potential Applications
AntibacterialInhibition of folate synthesisDevelopment of new antibiotics
AnticancerInduction of apoptosis via tubulin inhibitionCancer treatment strategies
AntifungalDisruption of fungal cell metabolismNovel antifungal agents

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